2,5-Difluoronicotinonitrile
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Overview
Description
2,5-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2. It is a derivative of nicotinonitrile, where two hydrogen atoms on the pyridine ring are replaced by fluorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoronicotinonitrile can be synthesized through several methods. One common approach involves the fluorination of nicotinonitrile using suitable fluorinating agents. For instance, the reaction of nicotinonitrile with elemental fluorine or other fluorinating reagents under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are typically optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinonitrile derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2,5-Difluoronicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoronicotinonitrile depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoronicotinonitrile
- 2,6-Difluoronicotinonitrile
- 3,5-Difluoronicotinonitrile
Uniqueness
2,5-Difluoronicotinonitrile is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and physical properties.
Properties
IUPAC Name |
2,5-difluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILHWBMAVSISMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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